molecular formula C16H16O B1247801 Navenone B CAS No. 62695-68-5

Navenone B

Cat. No.: B1247801
CAS No.: 62695-68-5
M. Wt: 224.3 g/mol
InChI Key: ZEWIVXFRPUFJSZ-TZMGHXHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navenone B is a conjugated polyene methyl ketone and a member of the navenone series of alarm pheromones isolated from the marine opisthobranch mollusc, Navanax inermis . This carnivorous sea slug secretes this compound from a specialized yellow gland, and the compound is deposited into its mucous trail . Its primary researched ecological function is as an interspecific chemical signal, eliciting a distinct "trail-breaking" avoidance behavior in conspecifics, which is interpreted as an alarm response to potential danger . The hydrophobic nature of this compound is crucial to its role, as it prevents rapid dilution in seawater, allowing the pheromonal signal to persist . For researchers, this compound is a compound of significant interest in the field of marine chemical ecology for studying chemical communication, predator-prey interactions, and the mechanisms of pheromone-driven behavior in marine invertebrates . Furthermore, its distinct chemical structure, featuring a conjugated polyene chain with a terminal benzene ring system, makes it an attractive and challenging target for synthetic organic chemistry . Studies on this compound and its related compounds contribute valuable insights into the structural diversity and ecological roles of polyene natural products . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62695-68-5

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

(3E,5E,7E,9E)-10-phenyldeca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C16H16O/c1-15(17)11-7-4-2-3-5-8-12-16-13-9-6-10-14-16/h2-14H,1H3/b4-2+,5-3+,11-7+,12-8+

InChI Key

ZEWIVXFRPUFJSZ-TZMGHXHMSA-N

SMILES

CC(=O)C=CC=CC=CC=CC1=CC=CC=C1

Isomeric SMILES

CC(=O)/C=C/C=C/C=C/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC=CC=CC=CC1=CC=CC=C1

Synonyms

navenone B

Origin of Product

United States

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Biosynthetic Enzymes and Genetic Pathways

Understanding the complete biosynthetic pathway of navenone B is a critical area for future research. While the compound is known to be a natural product, the specific enzymes and genetic machinery responsible for its synthesis in Navanax inermis have not been fully characterized. Research into this area could involve techniques such as genome sequencing of Navanax inermis to identify potential gene clusters involved in polyene biosynthesis. mdpi.com Characterization of the enzymes encoded by these genes, perhaps through heterologous expression and in vitro studies, would provide detailed insights into the biochemical steps involved in assembling the this compound molecule. mdpi.comnih.govresearchgate.netnih.gov This knowledge could potentially open avenues for the biotechnological production of this compound or its analogs.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful approach for the synthesis of complex natural products like this compound. nih.govmdpi.combeilstein-journals.org Future research could explore the integration of enzymes discovered in the biosynthetic pathway (Section 7.1) with established chemical methodologies to develop more efficient and sustainable synthetic routes to this compound. mdpi.combeilstein-journals.org This could involve using enzymes for specific stereoselective transformations or for the formation of the polyene backbone, potentially reducing the number of synthetic steps and the generation of byproducts compared to purely chemical methods. springernature.com Advances in protein engineering could further enhance the activity and substrate scope of relevant enzymes for chemoenzymatic applications. mdpi.com

Advanced Computational Modeling of Pheromone-Receptor Interactions

The mechanism by which Navanax inermis detects this compound and the specific receptor proteins involved are not yet fully understood. Advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to study the potential interactions between this compound and putative receptor proteins. nih.gov By predicting binding modes and affinities, computational modeling could help identify key structural features of this compound responsible for its activity and guide experimental efforts to isolate and characterize the actual receptor(s). nih.govnih.gov Such studies could provide fundamental insights into chemoreception in marine organisms and the molecular basis of pheromone signaling.

Development of Novel Synthetic Strategies for Complex Polyenes

This compound's structure features a conjugated polyene system, which can be challenging to synthesize with high stereocontrol using traditional chemical methods. springernature.comorganic-chemistry.org Future research could focus on developing novel synthetic strategies specifically tailored for the efficient and stereoselective construction of complex polyenes like this compound. springernature.comorganic-chemistry.orgacs.orgoup.comorganic-chemistry.org This might involve exploring new catalytic methods, such as innovative metal-catalyzed reactions or organocatalysis, to control the geometry of the double bonds. springernature.comorganic-chemistry.org Iterative approaches, building the polyene chain step-by-step with precise control over each addition, could also be further refined. organic-chemistry.orgacs.orgoup.comorganic-chemistry.org The development of such strategies would not only benefit the synthesis of this compound but also contribute to the broader field of complex molecule synthesis.

Q & A

Q. What methodologies are recommended for identifying and characterizing this compound metabolites in metabolic pathway studies?

  • Methodological Answer : Use human liver microsomes (HLM) for phase I metabolism profiling. Identify metabolites via HRMS fragmentation patterns (MS/MS) and isotopic labeling. Cross-reference with in silico tools (Meteor Nexus) for pathway prediction. Validate findings in vivo using radiolabeled this compound in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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